molecular formula C19H12BrN3O3 B2740100 N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide CAS No. 1797228-62-6

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2740100
CAS No.: 1797228-62-6
M. Wt: 410.227
InChI Key: ROKDLWSRNBLGSJ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a quinoxaline moiety, a furan ring, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling is often employed for forming the carbon-carbon bonds between these fragments .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a brominated phenyl group, a quinoxaline moiety, and a furan ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O3/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKDLWSRNBLGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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